An In-Depth Technical Guide to ¹¹⁹Sn NMR Spectroscopy of Di-tert-butyldichlorostannane
An In-Depth Technical Guide to ¹¹⁹Sn NMR Spectroscopy of Di-tert-butyldichlorostannane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of ¹¹⁹Sn NMR in Organotin Chemistry
Organotin compounds, such as di-tert-butyldichlorostannane, are of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmaceutical development. A deep understanding of their molecular structure and electronic environment is paramount for elucidating reaction mechanisms, predicting reactivity, and designing novel applications. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy of the tin nucleus (¹¹⁹Sn) offers a direct and exquisitely sensitive probe into the heart of these molecules.[1][2]
The ¹¹⁹Sn isotope, with a natural abundance of 8.59% and a nuclear spin of I = 1/2, provides sharp NMR signals over a very wide chemical shift range, making it an excellent tool for characterizing tin-containing compounds.[3] This guide will provide a comprehensive overview of the principles and practical aspects of ¹¹⁹Sn NMR spectroscopy, with a specific focus on the analysis of di-tert-butyldichlorostannane. We will delve into the factors that govern the ¹¹⁹Sn chemical shift, the interpretation of spectral data, and best practices for experimental acquisition.
Core Principles: Understanding the ¹¹⁹Sn Chemical Shift
The chemical shift (δ) in ¹¹⁹Sn NMR is a sensitive indicator of the electronic environment around the tin atom. The vast chemical shift range, spanning over 4000 ppm, allows for the fine differentiation of tin species in various chemical contexts.[3] Several key factors influence the ¹¹⁹Sn chemical shift:
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Coordination Number: The coordination number of the tin center is one of the most significant factors affecting the ¹¹⁹Sn chemical shift. Generally, an increase in coordination number leads to an upfield shift (a move to lower ppm values). This is attributed to increased shielding of the tin nucleus as more ligands coordinate to it. For diorganotin dihalides like di-tert-butyldichlorostannane, the tin center is typically four-coordinate in non-coordinating solvents. However, in the presence of coordinating solvents or ligands, the coordination number can increase to five or six, resulting in a significant upfield shift.[2][4]
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Nature of the Substituents: The electronegativity and steric bulk of the groups attached to the tin atom play a crucial role.
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Electronegativity: More electronegative substituents, such as halogens, generally cause a downfield shift (a move to higher ppm values). This is due to the deshielding of the tin nucleus as electron density is withdrawn.
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Steric Effects: The bulky tert-butyl groups in di-tert-butyldichlorostannane exert a significant steric influence. This steric hindrance can affect bond angles and, consequently, the hybridization of the tin orbitals, which in turn impacts the chemical shift.
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Solvent Effects: The choice of solvent can have a profound impact on the ¹¹⁹Sn chemical shift, particularly for Lewis acidic compounds like diorganotin dihalides. Coordinating solvents (e.g., DMSO, pyridine, THF) can interact with the tin center, leading to an increase in the coordination number and a corresponding upfield shift in the ¹¹⁹Sn NMR spectrum. In contrast, non-coordinating solvents (e.g., chloroform, benzene) will result in chemical shifts that are more representative of the four-coordinate species.
Data Summary: Expected ¹¹⁹Sn NMR Chemical Shift Ranges for Diorganotin Dichlorides
| Coordination Environment | Expected ¹¹⁹Sn Chemical Shift Range (ppm vs. TMT) | Notes |
| Four-coordinate (in non-coordinating solvent) | +50 to +150 | The precise value for di-tert-butyldichlorostannane will be influenced by the steric bulk of the tert-butyl groups. |
| Five-coordinate (in coordinating solvent) | -50 to -150 | Significant upfield shift upon coordination of one solvent molecule. |
| Six-coordinate (in strongly coordinating solvent) | -150 to -300 | Further upfield shift with the coordination of two solvent molecules. |
Experimental Protocol: Acquiring High-Quality ¹¹⁹Sn NMR Spectra
Obtaining a high-quality ¹¹⁹Sn NMR spectrum requires careful attention to experimental parameters. The following is a generalized protocol that serves as a starting point for the analysis of di-tert-butyldichlorostannane.
Step-by-Step Experimental Workflow
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Sample Preparation:
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Accurately weigh 20-50 mg of di-tert-butyldichlorostannane.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for a non-coordinating solvent, while deuterated dimethyl sulfoxide (DMSO-d₆) or tetrahydrofuran (THF-d₈) can be used to investigate the effects of coordinating solvents.
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Ensure the sample is fully dissolved and the solution is homogeneous.
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Instrument Setup:
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Use a high-field NMR spectrometer equipped with a broadband probe tunable to the ¹¹⁹Sn frequency.
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Tune and match the probe specifically for the ¹¹⁹Sn nucleus to ensure optimal sensitivity.
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Acquisition Parameters:
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Reference: Use an external reference of tetramethyltin (TMT, δ = 0.0 ppm). A sealed capillary containing TMT can be inserted into the NMR tube.
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Pulse Sequence: A standard single-pulse experiment is typically sufficient.
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Spectral Width: A wide spectral width of at least 500 ppm is recommended initially to ensure the signal is captured, given the broad range of ¹¹⁹Sn chemical shifts.
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Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
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Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate. The spin-lattice relaxation time (T₁) for ¹¹⁹Sn can be long, so a longer delay may be necessary for quantitative measurements.
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Number of Scans: The number of scans will depend on the concentration of the sample and the sensitivity of the instrument. Start with 64 or 128 scans and increase as needed to achieve a good signal-to-noise ratio.
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Proton Decoupling: Use proton decoupling to simplify the spectrum and improve sensitivity by collapsing any ¹H-¹¹⁹Sn couplings.
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Data Processing:
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Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio.
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Fourier transform the free induction decay (FID).
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Phase the spectrum carefully.
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Reference the spectrum to the external TMT standard.
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Interpreting the Spectrum: Beyond the Chemical Shift
While the chemical shift provides valuable information, a complete analysis of the ¹¹⁹Sn NMR spectrum of di-tert-butyldichlorostannane also involves considering coupling constants.
¹¹⁹Sn-¹³C and ¹¹⁹Sn-¹H Coupling
Spin-spin coupling between the ¹¹⁹Sn nucleus and neighboring ¹³C and ¹H nuclei can provide crucial structural information. However, due to the low natural abundance of ¹³C and the often small coupling constants to protons beyond two bonds, these couplings may not always be readily observed in a standard ¹¹⁹Sn spectrum.
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¹J(¹¹⁹Sn-¹³C): The one-bond coupling constant between tin and the alpha-carbon of the tert-butyl group is expected to be in the range of 300-400 Hz. This coupling is best observed in the ¹³C NMR spectrum as satellites flanking the main carbon signal.
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nJ(¹¹⁹Sn-¹H): Coupling to the protons of the tert-butyl groups (³J) is typically small and may not be resolved.
Causality in Experimental Choices: A Self-Validating System
The choice of experimental parameters is guided by the fundamental properties of the ¹¹⁹Sn nucleus and the anticipated behavior of di-tert-butyldichlorostannane.
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Why a Wide Spectral Width? The vast range of ¹¹⁹Sn chemical shifts necessitates a wide spectral width to avoid signal folding. This ensures that the observed peak is at its true chemical shift.
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The Importance of Proton Decoupling: Proton decoupling simplifies the spectrum by removing couplings to the numerous protons of the tert-butyl groups. This results in a single, sharp resonance for the tin nucleus, significantly improving the signal-to-noise ratio and making the chemical shift easier to determine accurately.
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External Referencing with TMT: Tetramethyltin is the universally accepted reference standard for ¹¹⁹Sn NMR. Using an external reference in a sealed capillary prevents any potential reaction between the reference compound and the analyte, ensuring the accuracy of the chemical shift measurement.
Conclusion: The Power of ¹¹⁹Sn NMR in Structural Elucidation
¹¹⁹Sn NMR spectroscopy is an indispensable tool for the characterization of organotin compounds like di-tert-butyldichlorostannane. The ¹¹⁹Sn chemical shift provides a direct window into the electronic environment of the tin atom, offering valuable insights into its coordination number and the nature of its substituents. By carefully selecting experimental parameters and understanding the factors that influence the spectrum, researchers can gain a detailed understanding of the structure and reactivity of these important molecules. This knowledge is crucial for advancing research in catalysis, materials science, and the development of new therapeutic agents.
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